molecular formula C7H9BO4S B6360402 2-(Ethoxycarbonyl)thiophen-3-ylboronic acid CAS No. 632325-51-0

2-(Ethoxycarbonyl)thiophen-3-ylboronic acid

Cat. No.: B6360402
CAS No.: 632325-51-0
M. Wt: 200.02 g/mol
InChI Key: AZLKJXPIJBJJFG-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)thiophen-3-ylboronic acid is an organoboron compound with the molecular formula C7H9BO4S and a molecular weight of 200.02 g/mol . This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with an ethoxycarbonyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

2-(Ethoxycarbonyl)thiophen-3-ylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-(Ethoxycarbonyl)thiophen-3-ylboronic acid undergoes transmetalation with a palladium (II) complex . This process involves the transfer of the boronic acid group from boron to palladium, forming a new Pd-C bond . The resulting organopalladium species then undergoes reductive elimination to form the final coupled product .

Biochemical Pathways

The compound’s role in suzuki-miyaura coupling suggests it may be involved in the synthesis of various organic compounds .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling . This reaction is widely used in organic synthesis, including the production of pharmaceuticals, agrochemicals, and materials .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C to maintain its stability . Additionally, the compound’s reactivity in Suzuki-Miyaura coupling can be affected by the presence of a suitable palladium catalyst and base .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)thiophen-3-ylboronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 2-(ethoxycarbonyl)thiophene using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)thiophen-3-ylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound.

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions due to the electron-rich nature of the ring.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3).

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.

Major Products

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl or styrene derivatives, depending on the nature of the halide used.

    Oxidation: The major products are boronic esters or borates.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura cross-coupling.

    2-Thiophenylboronic Acid: Similar structure but lacks the ethoxycarbonyl group.

    4-(Ethoxycarbonyl)phenylboronic Acid: Similar functional groups but attached to a benzene ring instead of a thiophene ring.

Uniqueness

2-(Ethoxycarbonyl)thiophen-3-ylboronic acid is unique due to the presence of both the thiophene ring and the ethoxycarbonyl group, which can influence its reactivity and selectivity in chemical reactions. The thiophene ring provides electron-rich properties, making it suitable for electrophilic substitution reactions, while the ethoxycarbonyl group can participate in various functionalization reactions .

Properties

IUPAC Name

(2-ethoxycarbonylthiophen-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4S/c1-2-12-7(9)6-5(8(10)11)3-4-13-6/h3-4,10-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLKJXPIJBJJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC=C1)C(=O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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